
N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine, sulfate: is a complex chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes guanidine and cyano groups polymerized with N-(2-aminoethyl)-1,2-ethanediamine and sulfate. It is often used in research and industrial applications due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine, sulfate typically involves the polymerization of guanidine and cyano groups with N-(2-aminoethyl)-1,2-ethanediamine in the presence of sulfate. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the polymer. Specific catalysts and solvents may be used to facilitate the reaction and achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction parameters are carefully monitored to maintain consistency and quality. Industrial production may also involve purification steps to remove impurities and ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: Guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine, sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while reduction may produce reduced forms with altered reactivity.
科学的研究の応用
Chemistry: In chemistry, guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine, sulfate is used as a reagent in various synthetic processes. Its unique structure allows it to participate in complex reactions, making it valuable for developing new compounds and materials.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. Its reactivity and functional groups make it useful for probing biological systems and understanding biochemical pathways.
Medicine: In medicine, guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine, sulfate is explored for its potential therapeutic applications. It may be used in drug development and as a tool for studying disease mechanisms.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine, sulfate involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific molecules and modulate their activity. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool for research and therapeutic applications.
類似化合物との比較
- Guanidine, cyano-polymer with N-(2-aminoethyl)-1-2ethanediamine and ammonium chloride
- Biguanide compounds
Comparison: Guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine, sulfate is unique due to its specific polymer structure and the presence of sulfate. This distinguishes it from other similar compounds, which may have different functional groups or polymerization patterns. The presence of sulfate can influence the compound’s reactivity and applications, making it suitable for specific uses that other similar compounds may not fulfill.
特性
CAS番号 |
104339-61-9 |
|---|---|
分子式 |
C6H19N7O4S |
分子量 |
285.33 g/mol |
IUPAC名 |
N'-(2-aminoethyl)ethane-1,2-diamine;2-cyanoguanidine;sulfuric acid |
InChI |
InChI=1S/C4H13N3.C2H4N4.H2O4S/c5-1-3-7-4-2-6;3-1-6-2(4)5;1-5(2,3)4/h7H,1-6H2;(H4,4,5,6);(H2,1,2,3,4) |
InChIキー |
YEQQVCNJBRWCDB-UHFFFAOYSA-N |
正規SMILES |
C(CNCCN)N.C(#N)N=C(N)N.OS(=O)(=O)O |
関連するCAS |
104339-61-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


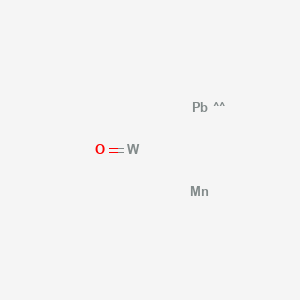
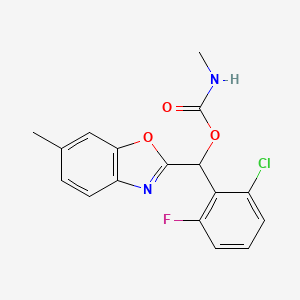
![Ethyl 4-phenyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate](/img/structure/B14322486.png)

![Naphtho[1,2-B]furan-2-carbaldehyde](/img/structure/B14322521.png)
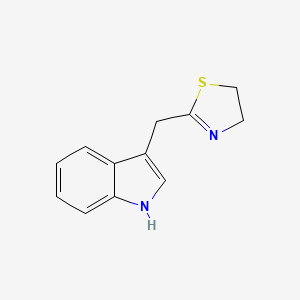
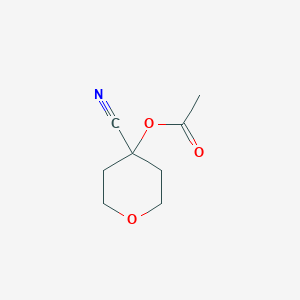
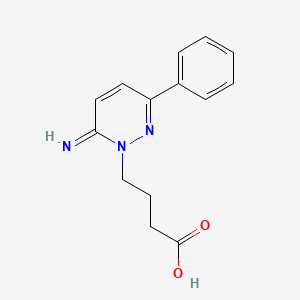
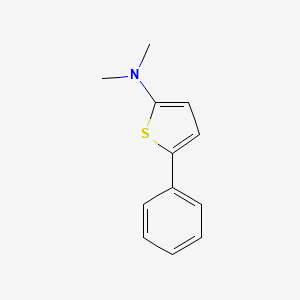
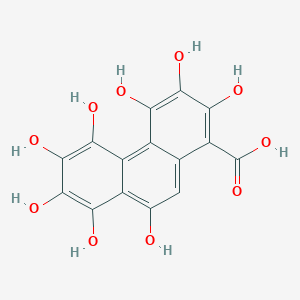
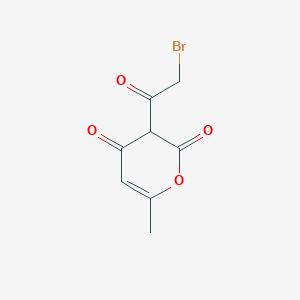
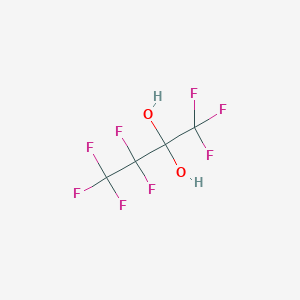
![5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14322580.png)

